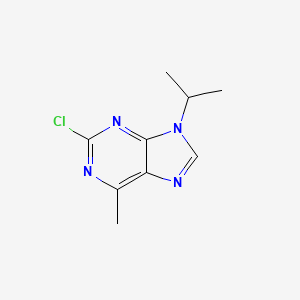![molecular formula C16H22BrNO2 B6167523 tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate CAS No. 1823819-54-0](/img/no-structure.png)
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate, also known as TB-BrPMPC, is an organic compound belonging to the class of pyrrolidine carboxylates. It is a colorless solid with a molecular formula of C14H17BrN2O2 and a molecular weight of 320.21 g/mol. TB-BrPMPC is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. In organic synthesis, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of other organic compounds. In drug development, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is used as a starting material for the synthesis of pharmaceutical agents. In biochemistry, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules.
Mécanisme D'action
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications. In biochemistry, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules. tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate acts as a molecular probe, binding to specific sites on proteins and other macromolecules and altering their structure and function.
Biochemical and Physiological Effects
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules. The binding of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate to these macromolecules results in changes in their structure and function, which can lead to changes in biochemical and physiological processes. For example, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the effects of protein folding and protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. One of the major advantages of using tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in lab experiments is its ability to bind to specific sites on proteins and other macromolecules and alter their structure and function. However, there are some limitations to using tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in lab experiments. For example, it is not always possible to obtain a high yield of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate from the synthesis reaction, and the compound is also susceptible to hydrolysis and oxidation.
Orientations Futures
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. There are many potential future directions for the use of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in scientific research. For example, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate could be used to study the effects of protein folding and protein-protein interactions, as well as to develop new pharmaceutical agents. In addition, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate could be used to study the structure and function of enzymes and other macromolecules, and to develop new organic compounds.
Méthodes De Synthèse
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate can be synthesized by the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromophenylmethyl bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is typically completed in two hours. The product is then isolated by filtration and purified by column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl pyrrolidine-1-carboxylate", "4-bromobenzyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl pyrrolidine-1-carboxylate and base to a reaction flask", "Add 4-bromobenzyl bromide to the reaction flask and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |
Numéro CAS |
1823819-54-0 |
Nom du produit |
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate |
Formule moléculaire |
C16H22BrNO2 |
Poids moléculaire |
340.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



